Dimethyl 4-fluorophthalate
Overview
Description
Synthesis Analysis
- The synthesis of related fluorophores to Dimethyl 4-fluorophthalate has been explored in various studies. For instance, Loving and Imperiali (2008) developed an unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) for studying protein-protein interactions, demonstrating the chemical stability and synthetic accessibility of such compounds (Loving & Imperiali, 2008).
- Sainlos and Imperiali (2007) described the synthesis of cyclic anhydride precursors of environment-sensitive fluorophores like 4-dimethylaminophthalimide (4-DMAP), which are related to the structure of Dimethyl 4-fluorophthalate (Sainlos & Imperiali, 2007).
Molecular Structure Analysis
- The molecular structure of Dimethyl 4-fluorophthalate and related compounds has been a subject of interest due to their unique properties. For example, Banthia and Samanta (2005) investigated the structure of 4-aminophthalimide-appended calix[4]azacrown, which shares structural similarities with Dimethyl 4-fluorophthalate (Banthia & Samanta, 2005).
Chemical Reactions and Properties
- Studies have shown various chemical reactions involving compounds similar to Dimethyl 4-fluorophthalate. For example, Baathulaa, Xu, and Qian (2011) outlined the synthesis of 6-dimethylaminonaphthalimide (6-DMN) and its reactions in different solvents, indicating the potential reactions Dimethyl 4-fluorophthalate may undergo (Baathulaa, Xu, & Qian, 2011).
Physical Properties Analysis
- The physical properties of Dimethyl 4-fluorophthalate can be inferred from studies on related compounds. For instance, Yeo et al. (2015) synthesized and characterized a series of polyimides derived from perfluoro-biphenyl groups and dimethylaniline units, providing insights into the physical characteristics such compounds may exhibit (Yeo et al., 2015).
Scientific Research Applications
Dipeptide Derivatives for Proteinase Detection : Dimethyl phenylalanylcitrulline-5-aminoisophthalate, a derivative of dimethyl 5-aminoisophthalate, is rapidly hydrolyzed and can be useful for detecting and quantifying plant cysteine proteinases (Baggett et al., 1985).
DNA Assay and Nuclear Imaging : 4-Aminonaphthalimides, with modifications such as guanidinoethyl and dimethylaminopropyl groups, have potential applications in nucleic acid assays and nuclear imaging, offering variations in binding ability, cytotoxicity, and cell permeability (Zhou et al., 2014).
Interaction with Trypsin : Dimethyl phthalate (DMP) demonstrates interactions with trypsin, resulting in enzyme inhibition, fluorescence quenching, and conformational changes. This suggests potential human body toxicity (Wang, Zhang, & Wang, 2015).
Environmental Impact : DMP contamination significantly inhibits the growth and glucose utilization of Pseudomonas fluorescens, altering its biological function in the environment (Wang et al., 2019).
Protein-Protein Interaction Studies : The 4-DMN amino acid, derived from dimethyl 4-fluorophthalate, offers improved chemical stability and longer excitation wavelengths, facilitating studies of protein-protein interactions (Loving & Imperiali, 2008).
Sensitive Isotope Detection : Fluorography, using compounds like 2,5-diphenyloxazole dissolved in DMSO, is effective for sensitive isotope detection in polyacrylamide gel electrophoresis, which can involve derivatives of dimethyl 4-fluorophthalate (Bonner, 1983).
Synthesis of Fluorophthalates : The [4+2]-cycloaddition of 1-ethoxy-2-fluoro-1,3-bis(trimethylsilyloxy)-1,3-diene with dimethyl acetylenedicarboxylate (DMAD) leads to the synthesis of 3,5-diaryl-4-fluorophthalates, showcasing a chemical synthesis application (Ibad et al., 2010).
Safety And Hazards
Dimethyl 4-fluorophthalate is classified under GHS07 for safety. The signal word for this chemical is “Warning” and it has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
dimethyl 4-fluorobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXQAPWOMHKSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628010 | |
Record name | Dimethyl 4-fluorobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-fluorophthalate | |
CAS RN |
110706-50-8 | |
Record name | Dimethyl 4-fluorobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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